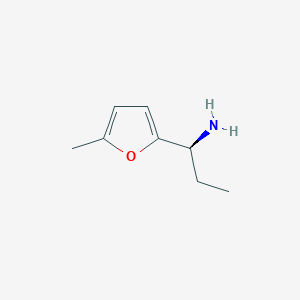

(S)-1-(5-methylfuran-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNWJSHBHAFMAT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(O1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474436 | |

| Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-95-5 | |

| Record name | (αS)-α-Ethyl-5-methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-1-(5-methylfuran-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of the chiral amine (S)-1-(5-methylfuran-2-yl)propan-1-amine. Due to the limited availability of specific experimental data for the S-enantiomer, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to this and similar chiral liquid amines. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both available data and the methodologies to obtain further characterization.

Compound Identity and General Properties

This compound is a chiral primary amine featuring a methyl-substituted furan ring. Its enantiomeric purity is a critical parameter for its application in stereospecific synthesis and pharmaceutical development.

Table 1: General and Known Physical Properties of 1-(5-methylfuran-2-yl)propan-1-amine

| Property | This compound | Racemic 1-(5-methyl-2-furyl)propan-1-amine |

| Molecular Formula | C₈H₁₃NO | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol [1] | 139.19 g/mol |

| Physical Form | Liquid[1] | Liquid |

| Boiling Point | Data not available | 167 °C |

| Density | Data not available | 0.978 g/mL |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Optical Rotation | Data not available | Not applicable |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures to determine the primary physical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

-

Small round-bottom flask (5-10 mL)

-

Micro-condenser

-

Heating mantle or sand bath

-

Digital thermometer with adapter

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 2-3 mL of this compound and a small magnetic stir bar into the round-bottom flask.

-

Assemble the micro-reflux apparatus, ensuring the condenser is in a vertical position and securely clamped.

-

Position the thermometer so that the bulb is just below the side arm of the condenser, ensuring it will be immersed in the vapor of the boiling liquid.

-

Begin gentle heating and stirring.

-

Observe the reflux ring of the condensing vapor. The boiling point is the stable temperature reading on the thermometer when the reflux ring is maintained.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density (Vibrating Tube Densimeter)

This method provides a highly accurate and rapid measurement of density.

Apparatus:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Thermostatic control unit

Procedure:

-

Calibrate the densimeter with dry air and deionized water at the desired temperature.

-

Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate.

-

Record the density reading provided by the instrument.

-

Perform the measurement at various temperatures if temperature-dependent density data is required.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling, formulation, and reaction chemistry.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

-

Add approximately 1 mL of the selected solvent to a test tube.

-

To this, add a small, measured amount of this compound (e.g., 10 mg).

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect for dissolution. If the compound dissolves completely, it is soluble at that concentration.

-

If the compound does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility.

-

For a more quantitative measure, incrementally add the amine to a known volume of solvent until saturation is reached.

Determination of Specific Optical Rotation

This is a critical parameter for confirming the enantiomeric identity and purity of the chiral amine.

Apparatus:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (typically 1 dm)

-

Volumetric flask and analytical balance

-

A suitable solvent in which the compound is soluble and transparent.

Procedure:

-

Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent.

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path.

-

Measure the observed rotation (α) at a constant temperature (T).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the physical characterization of a novel chiral amine and a general representation of the experimental determination of its key properties.

Figure 1: A flowchart illustrating the general workflow for the physical and structural characterization of a chiral amine.

Figure 2: A diagram showing the parallel experimental pathways for determining the key physical properties of the purified amine.

References

(S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure

An In-depth Technical Guide to (S)-1-(5-methylfuran-2-yl)propan-1-amine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for this compound, a chiral amine containing a substituted furan moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this compound as a building block or exploring its potential biological activities.

Chemical Structure and Identity

This compound is a primary amine characterized by a propyl amine chain attached to the 2-position of a 5-methylfuran ring. The stereochemistry at the chiral center (the carbon atom bonded to the furan ring and the amine group) is designated as (S).

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO | [1] |

| Molecular Weight | 139.198 g/mol | [1] |

| CAS Number | 473732-95-5 | [1][2] |

| Appearance | Liquid | [1] |

| Purity | 95% - 98% | [1][2] |

| InChI Key | YLNWJSHBHAFMAT-ZETCQYMHSA-N | [1] |

| Storage Conditions | 2-8°C | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a common and logical approach for the synthesis of such chiral amines is through asymmetric reductive amination of the corresponding ketone.

Proposed General Synthetic Pathway:

A plausible synthetic route starts from 2-acetyl-5-methylfuran, which is then converted to 1-(5-methylfuran-2-yl)propan-1-one. The key step is the asymmetric reductive amination of this prochiral ketone to yield the desired (S)-enantiomer.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical):

-

Synthesis of 1-(5-methylfuran-2-yl)propan-1-one:

-

To a solution of 2-acetyl-5-methylfuran in an anhydrous ether solvent (e.g., THF, diethyl ether), add an ethyl Grignard reagent (e.g., ethylmagnesium bromide) dropwise at a controlled temperature (e.g., 0°C).

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the resulting tertiary alcohol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Oxidize the crude alcohol using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield 1-(5-methylfuran-2-yl)propan-1-one.

-

Purify the ketone by column chromatography.

-

-

Asymmetric Reductive Amination:

-

In a high-pressure reaction vessel, dissolve 1-(5-methylfuran-2-yl)propan-1-one and a chiral catalyst (e.g., a transition metal complex with a chiral ligand) in a suitable solvent (e.g., methanol).

-

Introduce ammonia into the vessel.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, carefully vent the hydrogen gas and ammonia.

-

Purify the resulting this compound by column chromatography or distillation to obtain the final product. The enantiomeric excess should be determined using chiral HPLC.

-

Compound Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through a standard characterization workflow. This ensures the material is suitable for subsequent research and development activities.

Caption: General workflow for the characterization of a synthesized chiral amine.

Biological Activity

As of the latest review of publicly available data, there are no specific studies detailing the biological activities of this compound. However, the furan nucleus is a well-known scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[4] Furthermore, chiral amines are critical components of many pharmacologically active compounds. Therefore, this molecule represents a valuable and potentially novel building block for the synthesis of new chemical entities for drug discovery programs. Related structures, such as other amino-propanol derivatives, are known to be important intermediates for antidepressant medications like Duloxetine.[5]

Safety and Handling

While a comprehensive toxicological profile for this specific compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for the related compound 2-acetyl-5-methylfuran, it is advisable to handle this amine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chiral building block with potential applications in pharmaceutical and chemical research. This guide has provided its chemical structure, key physicochemical properties, and a plausible synthetic route. The absence of published biological data highlights an opportunity for further investigation into the pharmacological potential of this compound and its derivatives. Researchers are encouraged to use the information provided as a foundation for their studies while adhering to all necessary safety protocols.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 6. fishersci.com [fishersci.com]

In-Depth Technical Guide: (S)-1-(5-methylfuran-2-yl)propan-1-amine (CAS 473732-95-5)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for (S)-1-(5-methylfuran-2-yl)propan-1-amine is limited. This guide provides a comprehensive overview based on available chemical supplier information, general knowledge of furan-containing compounds, and established synthetic and analytical methodologies for structurally related molecules. The experimental protocols and discussions on biological activity are representative and should be adapted and validated for specific research applications.

Core Compound Information

This compound is a chiral primary amine featuring a 5-methylfuran moiety. The furan ring is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] The stereochemistry at the alpha-carbon of the propyl amine side chain is designated as (S).

Alternative Names:

-

(αS)-α-ethyl-5-methyl-2-furanmethanamine

-

(S)-1-(5-Methylfuran-2-yl)propylamine

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 473732-95-5 | Chemical Suppliers |

| Molecular Formula | C₈H₁₃NO | Chemical Suppliers |

| Molecular Weight | 139.19 g/mol | Chemical Suppliers |

| Appearance | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Solubility | No data available | - |

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not publicly available, two primary synthetic strategies can be proposed based on established methods for chiral amine synthesis: Asymmetric Reductive Amination and Chiral Resolution .

Proposed Synthesis via Asymmetric Reductive Amination

This is a common and efficient method for producing chiral amines. The proposed starting material would be 1-(5-methylfuran-2-yl)propan-1-one.

Materials:

-

1-(5-methylfuran-2-yl)propan-1-one

-

Ammonia source (e.g., ammonia in methanol, ammonium formate)

-

Chiral catalyst (e.g., a transition metal complex with a chiral ligand)

-

Reducing agent (e.g., H₂, formic acid, or a hydride source)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Standard work-up and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Imine Formation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(5-methylfuran-2-yl)propan-1-one in the chosen anhydrous solvent.

-

Add the ammonia source in excess.

-

Stir the mixture at room temperature for a specified time (typically 1-24 hours) to allow for the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Asymmetric Reduction: Once imine formation is complete, add the chiral catalyst.

-

Introduce the reducing agent. If using H₂, the reaction will need to be performed in a suitable pressure vessel.

-

Allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction carefully. Partition the mixture between an organic solvent (e.g., diethyl ether) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound. The enantiomeric excess (e.e.) should be determined using chiral high-performance liquid chromatography (HPLC).

Caption: Proposed asymmetric reductive amination workflow.

Proposed Synthesis via Chiral Resolution

This method involves the synthesis of the racemic amine followed by separation of the enantiomers.

Materials:

-

Racemic 1-(5-methylfuran-2-yl)propan-1-amine

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)[4][5]

-

Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture)

-

Base for liberation of the free amine (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic 1-(5-methylfuran-2-yl)propan-1-amine in the chosen solvent.

-

Add a solution of the chiral resolving agent (0.5 equivalents) in the same solvent.

-

Stir the mixture and allow the diastereomeric salts to form. One diastereomer should preferentially crystallize out of solution.[6]

-

Separation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor contains the other diastereomer.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 1M NaOH) until the pH is basic.

-

Extract the free amine with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

The enantiomeric purity should be determined by chiral HPLC.

Caption: General workflow for chiral resolution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Furan protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted furan ring.

-

Methyl group on furan: A singlet in the aliphatic region.

-

Propyl side chain: A multiplet for the methine proton (CH-NH₂), a multiplet for the methylene protons (CH₂), and a triplet for the terminal methyl group.

-

Amine protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR:

-

Distinct signals for the carbons of the furan ring.

-

Signals for the methyl carbon on the furan ring and the carbons of the propyl side chain.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 139.

-

Major Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the loss of an ethyl radical to give a prominent fragment ion. Cleavage of the bond between the furan ring and the side chain is also expected.

Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, the furan scaffold is present in a wide range of biologically active molecules.[1][2][3] Furan derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

The biological activity of furan-containing compounds is often attributed to their ability to interact with various biological targets such as enzymes and receptors.[3] Some furan derivatives have been investigated as modulators of G-protein coupled receptors (GPCRs).[11][12][13]

Hypothetical Signaling Pathway Involvement

Given the prevalence of furan derivatives in CNS-active compounds, a hypothetical mechanism could involve the modulation of a GPCR signaling pathway. For instance, the compound could act as an agonist or antagonist at a specific GPCR, leading to the activation or inhibition of downstream signaling cascades, such as the adenylyl cyclase or phospholipase C pathways.

Caption: Hypothetical GPCR signaling pathway.

Safety, Handling, and Storage

As a volatile amine, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[14][15]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling:

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Keep away from ignition sources.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chiral amine with potential for further investigation in drug discovery and development, owing to the established biological significance of the furan scaffold. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from related compounds. Researchers are encouraged to use and adapt the provided representative protocols and to conduct thorough analytical and biological testing to fully characterize this molecule.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. ijabbr.com [ijabbr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. libstore.ugent.be [libstore.ugent.be]

- 13. Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. editverse.com [editverse.com]

- 15. research.columbia.edu [research.columbia.edu]

- 16. diplomatacomercial.com [diplomatacomercial.com]

Spectroscopic Data and Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: A Technical Guide

Abstract: This technical guide provides a summary of the available and predicted spectroscopic data for the chiral amine, (S)-1-(5-methylfuran-2-yl)propan-1-amine. Due to a lack of publicly available experimental spectra for this specific enantiomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected characteristic peaks for Infrared (IR) spectroscopy and fragmentation patterns for Mass Spectrometry (MS) based on its chemical structure. Detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in the acquisition of data for this compound and structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a chiral primary amine containing a 5-methylfuran moiety. Its structural features make it a valuable building block in medicinal chemistry and organic synthesis. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including NMR, IR, and MS, to confirm its identity, purity, and structure. This document serves as a reference for the expected spectroscopic signature of this compound.

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or spectral databases. Therefore, the following tables summarize predicted and expected data based on computational models and known spectroscopic principles for similar functional groups.

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables present predicted chemical shifts for ¹H and ¹³C NMR spectroscopy. These values are computationally generated and should be used as a reference for comparison with experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (on furan ring) | 2.2 - 2.4 | Singlet | 3H |

| CH (furan ring) | 5.9 - 6.1 | Multiplet | 1H |

| CH (furan ring) | 6.1 - 6.3 | Multiplet | 1H |

| CH (chiral center) | 3.9 - 4.2 | Triplet or Quartet | 1H |

| CH₂ | 1.6 - 1.8 | Multiplet | 2H |

| CH₃ (propyl chain) | 0.9 - 1.1 | Triplet | 3H |

| NH₂ | 1.5 - 2.5 (broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (furan, C-O) | ~155 |

| C (furan, C-CH) | ~150 |

| C (furan, CH) | ~108 |

| C (furan, CH) | ~106 |

| CH (chiral center) | ~50 |

| CH₂ | ~30 |

| CH₃ (propyl chain) | ~10 |

| CH₃ (on furan ring) | ~13 |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine and the substituted furan ring.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3250 | Medium | N-H stretch | Primary Amine (two bands expected) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic (furan ring) |

| 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic (propyl chain) |

| 1650 - 1580 | Medium | N-H bend | Primary Amine |

| 1500 - 1600 | Medium-Strong | C=C stretch | Furan Ring |

| 1250 - 1020 | Medium | C-N stretch | Aliphatic Amine |

| ~1020 | Strong | C-O-C stretch | Furan Ring |

Expected Mass Spectrometry (MS) Data

For a compound with the molecular formula C₈H₁₃NO, the molecular weight is 139.19 g/mol . The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at m/z = 139 (as an odd value, consistent with the nitrogen rule). The primary fragmentation pathway for aliphatic amines is typically α-cleavage.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Comments |

| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 124 | [M - CH₃]⁺ | Loss of a methyl group |

| 110 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group, resulting in [C₆H₈NO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters:

-

Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Processing: Apply a line broadening of 1-2 Hz and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained as a neat thin film.[3] Place one drop of the neat liquid on the surface of a salt plate (e.g., NaCl or KBr).[3] Gently place a second salt plate on top to create a thin, uniform film.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Mount the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for polar molecules like amines.[4]

-

ESI-MS Parameters (Positive Ion Mode):

-

Data Analysis: The primary ion expected in positive ESI mode is the protonated molecule, [M+H]⁺, at m/z 140. Fragmentation can be induced (in-source CID) by increasing the cone voltage to obtain structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for structure elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic data and structure confirmation.

References

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (S)-1-(5-methylfuran-2-yl)propan-1-amine

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-(5-methylfuran-2-yl)propan-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3][4][5][6][7][8][9][10]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3' (furan) | ~6.0-6.2 | Doublet (d) | J ≈ 3.2 Hz | 1H |

| H-4' (furan) | ~5.9-6.1 | Doublet (d) | J ≈ 3.2 Hz | 1H |

| H-1 (methine) | ~3.8-4.1 | Triplet (t) | J ≈ 6.8 Hz | 1H |

| -CH₃ (furan) | ~2.2-2.3 | Singlet (s) | - | 3H |

| -NH₂ | ~1.5-2.5 (broad) | Singlet (s, broad) | - | 2H |

| H-2 (methylene) | ~1.6-1.8 | Multiplet (m) | - | 2H |

| H-3 (methyl) | ~0.9-1.0 | Triplet (t) | J ≈ 7.4 Hz | 3H |

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and may appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

-

NMR Instrument: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher, to obtain better signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature, usually 25°C. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons corresponding to each resonance.

Structural Elucidation and Signal Assignment

The predicted ¹H NMR spectrum provides key information for the structural confirmation of this compound.

Molecular Structure and Proton Labeling

References

- 1. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. connectsci.au [connectsci.au]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - Proton NMR splitting in 2-substituted furan - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. youtube.com [youtube.com]

- 9. 2-Methylfuran(534-22-5) 1H NMR [m.chemicalbook.com]

- 10. INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives [inis.iaea.org]

A Technical Guide to the Prediction of 13C NMR Chemical Shifts in Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods used to predict the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of furan derivatives. A thorough understanding of these predictive techniques is crucial for the structural elucidation, characterization, and purity assessment of these important heterocyclic compounds in academic research and the pharmaceutical industry.

Introduction to 13C NMR of Furan Derivatives

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The carbon atoms are designated as C2, C3, C4, and C5, with the oxygen atom at position 1. The 13C NMR spectrum of unsubstituted furan in CDCl3 shows two signals corresponding to the α-carbons (C2 and C5) at approximately 142.8 ppm and the β-carbons (C3 and C4) at approximately 109.8 ppm. The introduction of substituents onto this ring significantly influences the electron distribution and, consequently, the 13C chemical shifts of the ring carbons. Predicting these shifts is a powerful tool for confirming molecular structures and assigning resonances in complex spectra.

Predictive Methodologies

Two primary approaches are employed for the prediction of 13C NMR chemical shifts in furan derivatives: empirical methods based on substituent effects and computational methods rooted in quantum mechanics.

Empirical Methods: Substituent Chemical Shifts (SCS)

Empirical methods rely on the principle of additivity of substituent chemical shifts (SCS). This approach assumes that the effect of a substituent on the chemical shift of a particular carbon atom is independent of other substituents present in the molecule. The predicted chemical shift (δ_predicted) is calculated by adding the SCS increments for each substituent to the chemical shift of the corresponding carbon in the parent furan molecule (δ_furan).

δ_predicted = δ_furan + Σ(SCS)

While this method is rapid and straightforward, its accuracy can be limited in polysubstituted furans where substituent interactions can lead to non-additive effects.[1] The SCS values are derived from extensive experimental data and are most reliable for predicting shifts in structurally similar compounds.

The following table summarizes the experimentally observed 13C chemical shifts for furan and the substituent effects of various groups at the 2-position on the chemical shifts of the furan ring carbons.

| Substituent (at C2) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| -H (Furan) | 142.8 | 109.8 | 109.8 | 142.8 |

| -CH3 | 152.1 | 106.5 | 111.1 | 141.2 |

| -CHO | 152.9 | 122.8 | 112.9 | 148.4 |

| -COCH3 | 152.2 | 117.5 | 112.5 | 146.7 |

| -COOH | 147.1 | 119.1 | 112.8 | 148.1 |

| -NO2 | 154.5 | 113.1 | 113.1 | 146.9 |

| -OCH3 | 165.1 | 87.9 | 109.8 | 141.9 |

| -Br | 129.9 | 112.5 | 112.5 | 144.5 |

| -Cl | 142.9 | 110.1 | 111.4 | 143.0 |

Note: Data compiled from various sources. Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions.

Computational Methods: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful and accurate tool for predicting 13C NMR chemical shifts.[2][3] This ab initio approach calculates the isotropic magnetic shielding constants (σ) for each nucleus in a molecule. The chemical shift (δ) is then determined by referencing the calculated shielding constant of a nucleus in the molecule of interest (σ_sample) to the shielding constant of a reference compound, typically tetramethylsilane (TMS) (σ_ref), calculated at the same level of theory.

δ_calc = σ_ref - σ_sample

Commonly used DFT functionals for NMR chemical shift calculations include B3LYP, while basis sets such as 6-31G(d,p) or larger are often employed for accurate predictions.[3] The accuracy of DFT-based predictions can be further enhanced by considering conformational flexibility and solvent effects. For complex molecules, comparing the computed spectra of several possible isomers with the experimental spectrum can be a definitive method for structure elucidation.[2]

More recently, machine learning approaches, such as graph neural networks, have emerged as a rapid alternative to computationally expensive DFT calculations, offering predictions with comparable accuracy in a fraction of the time.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is fundamental for both building empirical databases and validating computational predictions. Below is a generalized experimental protocol for obtaining the 13C NMR spectrum of a furan derivative.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for furan derivatives due to its good dissolving power and the presence of a distinct solvent peak (a triplet at ~77 ppm) that can be used for spectral calibration. Other deuterated solvents such as DMSO-d6, acetone-d6, or benzene-d6 may be used depending on the solubility of the compound.

-

Concentration: Prepare a solution of the furan derivative in the chosen deuterated solvent at a concentration typically ranging from 10 to 50 mg/mL.

-

Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal reference standard, with its 13C signal defined as 0.0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

3.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR spectra. Common pulse sequences include zgpg30 or zgdc.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for furan derivatives (e.g., 0-200 ppm).

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.

-

Temperature: Maintain a constant temperature, typically 298 K, throughout the experiment.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizing Prediction Workflows

The following diagrams illustrate the logical workflows for the different 13C NMR prediction methodologies.

Caption: Workflow for empirical 13C NMR prediction using SCS.

Caption: Workflow for computational 13C NMR prediction using DFT.

Conclusion

The prediction of 13C NMR chemical shifts is an indispensable tool in the study of furan derivatives. Empirical methods offer a quick estimation, while computational approaches provide a higher level of accuracy and are particularly valuable for novel or complex structures. The synergy between experimental data and theoretical predictions allows for confident structural assignment and a deeper understanding of the electronic properties of these important heterocyclic compounds. As computational power increases and machine learning models become more sophisticated, the speed and accuracy of 13C NMR prediction are expected to continue to improve, further aiding researchers in the fields of chemistry and drug development.

References

Molecular weight of (S)-1-(5-methylfuran-2-yl)propan-1-amine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Weight of (S)-1-(5-methylfuran-2-yl)propan-1-amine

This document provides a detailed breakdown of the molecular weight of the chiral amine, this compound, a compound of interest in synthetic chemistry and drug discovery.

Molecular Identity and Formula

This compound is a chiral organic compound featuring a furan ring substituted with a methyl group and a propan-1-amine moiety. The stereochemistry at the first carbon of the propane chain is designated as (S).

Based on its structure, the molecular formula is determined to be C₈H₁₃NO [1][2].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of its constituent atoms. The standard atomic weights of the elements are:

-

Carbon (C): 12.011 amu[3]

The calculation is as follows:

(Number of C atoms × Atomic Mass of C) + (Number of H atoms × Atomic Mass of H) + (Number of N atoms × Atomic Mass of N) + (Number of O atoms × Atomic Mass of O)

(8 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 139.198 g/mol

This calculated value is consistent with figures from chemical suppliers.[1]

Data Presentation

For clarity and comparative purposes, the elemental composition and molecular weight are summarized in the table below.

| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 139.198 |

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of a chemical compound follows a logical sequence from its nomenclature to the final calculated value.

Caption: Logical workflow for molecular weight calculation.

Experimental Protocols for Molecular Weight Verification

While the theoretical molecular weight is calculated from the chemical formula, experimental verification is a critical step in compound characterization. The primary technique for determining the molecular weight of small organic molecules with high accuracy and precision is mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small quantity (typically <1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1 µg/mL to 10 µg/mL, depending on the instrument's sensitivity.

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Employ a soft ionization technique to minimize fragmentation and preserve the molecular ion. Electrospray Ionization (ESI) is typically suitable for this compound due to the presence of the basic amine group, which is readily protonated.

-

Operate the ESI source in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [C₈H₁₃NO + H]⁺. The expected m/z for this ion would be approximately 140.107.

-

The monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 139.0997 g/mol .[2] The experimentally determined mass should be within a few parts per million (ppm) of this theoretical value.

-

The instrument software will process the raw data to provide an accurate mass measurement of the molecular ion, from which the molecular weight of the neutral molecule can be deduced.

-

The workflow for this experimental verification is outlined below.

Caption: Experimental workflow for mass spectrometry.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. What is the atomic mass in hydrogen? [vedantu.com]

- 5. quora.com [quora.com]

- 6. #1 - Hydrogen - H [hobart.k12.in.us]

- 7. #7 - Nitrogen - N [hobart.k12.in.us]

- 8. testbook.com [testbook.com]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. #8 - Oxygen - O [hobart.k12.in.us]

Synthesis of Chiral Amines from Furan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development. Chiral amines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Furan compounds, readily available from renewable biomass sources, represent a sustainable and versatile platform for the synthesis of these high-value chiral building blocks. This technical guide provides an in-depth overview of the key chemo- and biocatalytic methodologies for the synthesis of chiral amines from furan derivatives, with a focus on experimental protocols, quantitative data, and reaction pathways.

Chemo-catalytic Approaches: Asymmetric Reductive Amination

Asymmetric reductive amination of furan-derived ketones or in-situ formed imines is a powerful strategy for the synthesis of chiral furan-containing amines. This approach typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to induce enantioselectivity in the reduction of the C=N bond.

Iridium-Catalyzed Asymmetric Hydrogenation of Furan-Containing Imines

Iridium complexes bearing chiral phosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines.[1]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

-

Imine Formation: A mixture of the corresponding furan-containing ketone (1.0 mmol) and the primary amine (1.2 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is stirred at room temperature in the presence of a dehydrating agent (e.g., molecular sieves) until completion of the reaction (monitored by TLC or GC). The dehydrating agent is then filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

-

Asymmetric Hydrogenation: In a glovebox, a pressure reactor is charged with the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.011 mmol) in a degassed solvent (e.g., dichloromethane, 5 mL). The solution is stirred for 30 minutes to allow for catalyst formation. The crude imine (1.0 mmol) is then added to the reactor. The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred under hydrogen pressure (e.g., 50 bar) at a specific temperature (e.g., 40 °C) for a set time (e.g., 12-24 hours).

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral amine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Ir/(S,S)-f-Binaphane | N-methyl α-(furan-2-yl)benzenemethanimine | (R)-N-methyl-1-(furan-2-yl)-1-phenylmethanamine | >95 | 90 | [1] |

| Ir/(R)-BINAP | N-propyl α-(furan-2-yl)benzenemethanimine | (S)-N-propyl-1-(furan-2-yl)-1-phenylmethanamine | 92 | 85 | [1] |

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Furan-Containing Imines.

Ruthenium-Catalyzed Reductive Amination of Furfural

Heterogeneous catalysts, such as ruthenium on a carbon support (Ru/C), are effective for the reductive amination of furfural to produce furfurylamine. While this method is typically used for the synthesis of the racemic amine, the development of chiral supports or modifiers could potentially lead to enantioselective transformations.

Experimental Protocol: Ru/C-Catalyzed Reductive Amination of Furfural

-

Reaction Setup: A high-pressure autoclave is charged with furfural (10 mmol), an ammonia source (e.g., 25% aqueous ammonia, 20 mL), the Ru/C catalyst (e.g., 5 wt% Ru, 100 mg), and a solvent (e.g., water or an alcohol, 30 mL).

-

Reaction Conditions: The autoclave is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 40-80 bar). The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for a set duration (e.g., 4-12 hours).

-

Work-up and Purification: After cooling the reactor to room temperature and carefully releasing the pressure, the catalyst is removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude furfurylamine can be further purified by distillation.

| Catalyst | Nitrogen Source | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |

| 5% Ru/C | Aqueous NH₃ | 100 | 50 | 92 | [2] |

| 5% Rh/Al₂O₃ | Aqueous NH₃ | 80 | 30 | 92 | [3] |

Table 2: Heterogeneous Catalyzed Reductive Amination of Furfural.

Biocatalytic Approaches: Harnessing Enzymes for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes such as transaminases and reductive aminases can catalyze the asymmetric amination of furan-derived carbonyl compounds with high enantioselectivity under mild reaction conditions.

Transaminase-Mediated Asymmetric Synthesis

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. By using a prochiral furan-containing ketone as the acceptor, chiral amines can be synthesized with high enantiomeric excess.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Furan Amine

-

Enzyme Preparation and Immobilization: The transaminase (e.g., from Aspergillus terreus or a commercially available kit) can be used as a whole-cell catalyst or as a purified enzyme. For enhanced stability and reusability, the enzyme can be immobilized on a solid support. A common method involves immobilizing the enzyme on epoxy-functionalized resins. The resin is incubated with a solution of the purified enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) at room temperature for a specified time (e.g., 24 hours). The immobilized enzyme is then collected by filtration and washed.

-

Asymmetric Amination Reaction: A reaction vessel is charged with the furan-containing prochiral ketone (e.g., 2-acetylfuran, 10-50 mM), an amine donor (e.g., isopropylamine, L-alanine, 100-500 mM), and the cofactor pyridoxal-5'-phosphate (PLP, 1 mM) in a suitable buffer (e.g., HEPES buffer, pH 8.0). The reaction is initiated by adding the free or immobilized transaminase. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.

-

Work-up and Purification: Upon completion, if using an immobilized enzyme, the biocatalyst is removed by filtration for reuse. The pH of the reaction mixture is adjusted to >10 with a base (e.g., NaOH) to deprotonate the amine product. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral amine. Further purification can be achieved by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

| Transaminase Source | Substrate | Amine Donor | Yield (%) | ee (%) | Reference |

| Aspergillus terreus | 2-Acetylfuran | Isopropylamine | 85 | >99 (S) | [4] |

| Vibrio fluvialis | 5-Hydroxymethylfurfural | L-Alanine | 92 | >99 (S) | [5] |

Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral Furan Amines.

Reductive Aminase-Catalyzed Synthesis

Reductive aminases (RedAms) are a class of enzymes that catalyze the direct reductive amination of a carbonyl compound with an amine, utilizing a nicotinamide cofactor (NADH or NADPH) as the reducing agent. This one-pot reaction avoids the equilibrium limitations often encountered with transaminases.

Experimental Protocol: Reductive Aminase-Catalyzed Asymmetric Synthesis

-

Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0). The reaction mixture contains the furan-derived ketone or aldehyde (e.g., furfural, 5-10 mM), the amine donor (e.g., ammonia or a primary amine, 50-100 mM), the reductive aminase, and a cofactor regeneration system.

-

Cofactor Regeneration: Due to the high cost of NAD(P)H, an in-situ regeneration system is essential. A common system employs a dehydrogenase (e.g., glucose dehydrogenase, GDH) and its corresponding substrate (e.g., glucose).

-

Reaction Conditions: The reaction is initiated by the addition of the RedAm and the components of the cofactor regeneration system. The mixture is incubated at a controlled temperature (e.g., 25-35 °C) with gentle shaking for 12-48 hours.

-

Work-up and Purification: The work-up and purification procedure is similar to that described for the transaminase-catalyzed reaction, involving basification, extraction with an organic solvent, drying, and solvent removal. Purification is typically achieved by column chromatography.

| Reductive Aminase Source | Substrate | Amine Donor | Yield (%) | ee (%) | Reference |

| Aspergillus oryzae | Furfural | Methylamine | 94 | >98 (R) | [6] |

| Engineered RedAm | 2-Acetylfuran | Ammonia | 88 | >99 (S) |

Table 4: Reductive Aminase-Catalyzed Asymmetric Synthesis of Chiral Furan Amines.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and reaction pathways described in this guide.

Figure 1: Workflow for Chemo-Catalytic Asymmetric Hydrogenation.

References

- 1. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [ouci.dntb.gov.ua]

A Comprehensive Technical Review of 5-Methylfuran-2-yl Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methylfuran-2-yl amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, quantitative biological data, and experimental protocols for derivatives of 5-methylfuran-2-yl amine. The information is curated from recent scientific literature to serve as a comprehensive resource for researchers and professionals in drug discovery and development. This document summarizes key findings, presents comparative data in structured tables, details experimental methodologies, and visualizes complex relationships through diagrams to facilitate a deeper understanding and inspire further investigation into this promising class of compounds.

Introduction

The furan moiety is a five-membered aromatic heterocycle that is a core component in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] Among furan-containing scaffolds, 5-methylfuran-2-yl amine derivatives have garnered significant attention due to their versatile biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects. This review consolidates the current knowledge on these derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action.

Synthesis of 5-Methylfuran-2-yl Amine Derivatives

The synthesis of 5-methylfuran-2-yl amine derivatives often originates from commercially available starting materials like 2-methylfuran or 5-hydroxymethylfurfural (HMF). Various synthetic strategies have been employed to introduce the amine functionality and diversify the core structure.

A common approach involves the reductive amination of 5-methylfurfural or its derivatives. This method allows for the introduction of a wide range of primary and secondary amines. For instance, cobalt nanoparticle-catalyzed reductive amination of HMF has been utilized to produce various furan-based primary, secondary, and tertiary amines.[2] Another key intermediate is (5-methylfuran-2-yl)methanamine, which can be further modified.

One documented synthesis involves the reaction of 5-methyl-2-furoic acid with a suitable amine in the presence of a coupling agent, followed by reduction of the resulting amide to afford the corresponding amine. Alternatively, alkylation of an amine with a 5-methylfuran-2-ylmethyl halide is a straightforward method for obtaining these derivatives.

Biological Activities and Quantitative Data

Derivatives of 5-methylfuran-2-yl amine have been investigated for a range of therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented for comparative analysis.

Anticancer Activity

Several studies have highlighted the potential of 5-methylfuran-2-yl amine derivatives as anticancer agents. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxicity against various cancer cell lines.[3][4]

One notable derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated significant activity against the HeLa cell line.[4][5] The presence of a tryptamine moiety linked to the 5-methylfuran core appears to be crucial for its cytotoxic effect.

Table 1: Cytotoxicity of 5-Methylfuran-2-yl Amine Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [4][5] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8a | HepG2 | - | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 1 | Vero | >100 | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8c | Vero | >100 | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 9c | Vero | >100 | [4] |

Note: A specific IC50 value for derivative 8a against HepG2 was mentioned as showing selective activity but the exact value was not provided in the abstract.

Antibacterial Activity

The antibacterial potential of this class of compounds has also been explored. The same derivative that showed anticancer activity, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited inhibitory effects against pathogenic bacteria.[4][5]

Table 2: Antibacterial Activity of 5-Methylfuran-2-yl Amine Derivatives

| Compound | Bacteria | MIC (µg/mL) | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 | [4][5] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Staphylococcus aureus | 500.00 | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Bacillus cereus | 500.00 | [4] |

Sirtuin 2 (SIRT2) Inhibition

Human sirtuin 2 (SIRT2) is a promising therapeutic target for cancer and neurodegenerative diseases.[6][7] A series of (5-phenylfuran-2-yl)methanamine derivatives were synthesized and evaluated as SIRT2 inhibitors.[6][7] Structure-activity relationship (SAR) studies led to the identification of a potent inhibitor with an IC50 value significantly lower than the known inhibitor AGK2.[6][7]

The initial hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, showed moderate inhibitory activity against SIRT2.[6] Through SAR-guided optimization, compound 25 was identified as a potent SIRT2 inhibitor.[6]

Table 3: SIRT2 Inhibitory Activity of (5-Phenylfuran-2-yl)methanamine Derivatives

| Compound | SIRT2 Inhibition @ 10 µM | SIRT2 Inhibition @ 100 µM | IC50 (µM) | Reference |

| 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (20) | 35 ± 3% | 63 ± 5% | - | [6][7] |

| 25 | - | - | 2.47 | [6][7] |

| AGK2 (Reference) | - | - | 17.75 | [6][7] |

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of 5-methylfuran-2-yl amine derivatives, as reported in the cited literature.

General Synthesis of 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes

A mixture of a 2-hydroxybenzyl alcohol (0.02 mol), 2-methylfuran (0.022 mol), and a catalytic amount of p-toluenesulfonic acid (50 mg) in benzene (20 ml) is refluxed using a Dean-Stark trap for 5 minutes.[8] The cooled solution is then filtered through a pad of Al₂O₃ and the solvent is evaporated to yield the product as a colorless oil.[8]

General Synthesis of 3-R-2-(3-oxobutyl)benzo[b]furans

To a boiling solution of a 2-hydroxyaryl-R-(5-methylfur-2-yl)methane (0.01 mol) in ethanol (5 ml), a saturated ethanolic HCl solution (5 ml) is added at once.[8] The reaction mixture is refluxed for 5 minutes, cooled, and then diluted with water. The resulting thick oil is washed with water and extracted with hot hexane. The warm extract is filtered through Al₂O₃, and the mother liquor is concentrated and crystallized at -5°C to give the final product.[8]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against HeLa, HepG2, and Vero cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength to determine cell viability and calculate the IC50 values.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against pathogenic bacteria is determined using the broth microdilution method.[4] Serial dilutions of the compounds are prepared in a suitable broth medium in 96-well plates. A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

SIRT2 Inhibition Assay (Fluorescence-Based)

The inhibitory activity against SIRT2 is assessed using a fluorescence-based assay.[6][7] The assay measures the deacetylation of a fluorogenic substrate by the SIRT2 enzyme. The reaction is initiated by the addition of the enzyme to a mixture of the substrate, NAD+, and the test compound. After incubation, a developer solution is added to generate a fluorescent signal that is proportional to the enzyme activity. The IC50 values are determined by measuring the fluorescence intensity at various inhibitor concentrations.

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and bioactive molecules, with an estimated 40-45% of small-molecule drugs containing at least one chiral amine moiety. The furan scaffold, a five-membered aromatic heterocycle, is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The amalgamation of these two pharmacophores into novel furan-based chiral amines presents a compelling strategy for the development of new therapeutic agents with unique structural and electronic properties that can lead to enhanced biological activity and improved pharmacokinetic profiles.

This technical guide provides an in-depth overview of the discovery and synthesis of novel furan-based chiral amines. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into synthetic methodologies, quantitative data, experimental protocols, and the potential biological relevance of this promising class of compounds.

Synthetic Methodologies for Furan-Based Chiral Amines

The enantioselective synthesis of furan-based chiral amines can be achieved through several modern synthetic strategies. This section will focus on two prominent and effective methods: asymmetric hydrogenation of imines and biocatalytic reductive amination.

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing optically active amines. This approach typically involves the use of a transition metal catalyst complexed with a chiral ligand. For the synthesis of furan-based chiral amines, this method has been successfully applied to N-alkyl α-aryl furan-containing imines.

A notable example is the iridium-catalyzed asymmetric hydrogenation of N-alkyl imines derived from furan-2-carbaldehyde and its derivatives. Using a chiral ligand such as (S,S)-f-Binaphane, a range of furan-based chiral amines can be produced with high enantioselectivity. The general scheme for this transformation is depicted below.

Caption: Asymmetric Hydrogenation Workflow.

Biocatalytic Reductive Amination using Transaminases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. This enzymatic approach offers high enantioselectivity under mild reaction conditions and is particularly well-suited for the synthesis of furfurylamines from biomass-derived furfurals.

The biocatalytic reductive amination of furfural and its derivatives, such as 5-(hydroxymethyl)furfural (HMF), can be achieved with high conversion and selectivity using engineered transaminases. Isopropylamine is often used as a convenient and inexpensive amine donor.

Caption: Biocatalytic Amination Workflow.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of furan-based chiral amines via the methodologies discussed.

| Entry | Substrate | Catalyst/Enzyme | Product | Yield (%) | ee (%) | Reference |

| 1 | N-benzyl furfurylimine | Ir/(S,S)-f-Binaphane | (S)-N-benzyl-1-(furan-2-yl)methanamine | >99 | 90 | |

| 2 | N-butyl furfurylimine | Ir/(S,S)-f-Binaphane | (S)-N-butyl-1-(furan-2-yl)methanamine | >99 | 85 | |

| 3 | 5-(Hydroxymethyl)furfural (HMF) | Transaminase (ATA-Spo) | 5-(Hydroxymethyl)furfurylamine (HMFA) | >95 | >99 | |

| 4 | Furfural | Transaminase (ATA-CV) | Furfurylamine | >90 | >99 |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of furan-based chiral amines.

Protocol 1: Asymmetric Hydrogenation of N-benzyl furfurylimine

Materials:

-

Furfural

-

Benzylamine

-

[Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene)

-

(S,S)-f-Binaphane

-

Toluene (anhydrous)

-

Hydrogen gas (H2)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Synthesis of N-benzyl furfurylimine: To a solution of furfural (1.0 mmol) in toluene (5 mL) is added benzylamine (1.0 mmol). The mixture is stirred at room temperature for 4 hours. The resulting solution is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

-

Asymmetric Hydrogenation: In a glovebox, [Ir(COD)Cl]2 (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) are dissolved in anhydrous toluene (2 mL) in a glass-lined autoclave. The solution is stirred at room temperature for 30 minutes. A solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL) is then added. The autoclave is sealed, removed from the glovebox, and pressurized with H2 gas to 50 bar. The reaction is stirred at 30 °C for 12 hours.

-

Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Synthesis of 5-(Hydroxymethyl)furfurylamine (HMFA)

Materials:

-

5-(Hydroxymethyl)furfural (HMF)

-

Isopropylamine

-

Recombinant transaminase (e.g., ATA-Spo)

-

Pyridoxal-5'-phosphate (PLP)

-

HEPES buffer (50 mM, pH 8.0)

-

Sodium chloride (NaCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 50 mL reaction vessel, HMF (10 mM) is dissolved in 20 mL of HEPES buffer (50 mM, pH 8.0) containing PLP (0.1 mM). Isopropylamine (500 mM) is added as the amine donor.

-

Enzymatic Reaction: The reaction is initiated by the addition of the transaminase enzyme (e.g., 1 mg/mL). The mixture is incubated at 30 °C with gentle agitation (150 rpm) for 24 hours. The progress of the reaction can be monitored by HPLC by measuring the decrease in HMF concentration and the formation of HMFA.

-